Computed LogP Differentiation: 4-Chloro-3-fluorophenyl vs. 4-Chlorophenyl and 3,4-Dichlorophenyl Analogs
The computed octanol-water partition coefficient (LogP) for 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is 2.84 . By comparison, the 4-chlorophenyl analog (lacking the 3-fluoro substituent) has a lower computed LogP of 2.67 , while the 3,4-dichlorophenyl analog exhibits a higher LogP of 3.14 . The non-fluorinated ethanol analog, 2-(4-Chloro-3-fluorophenyl)ethanol, has a predicted water solubility of approximately 0.93 g/L at 25°C and a lower molecular weight (174.60), which, together with the absence of the gem-difluoro group, would predict a markedly lower LogP and different hydrogen-bonding capacity . The target compound thus occupies a differentiated lipophilicity space that is intermediate between under-halogenated and over-halogenated analogs, potentially aligning more closely with the preferred LogP range (1–3) for oral drug-like molecules.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.84 (predicted) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2,2-difluoroethanol: LogP = 2.67; 2-(3,4-Dichlorophenyl)-2,2-difluoroethanol: LogP = 3.14; 2-(4-Chloro-3-fluorophenyl)ethanol: lower LogP (not computationally reported but inferred from lower MW and higher aqueous solubility of 0.93 g/L) |
| Quantified Difference | ΔLogP = +0.17 vs. 4-chlorophenyl analog; ΔLogP = -0.30 vs. 3,4-dichlorophenyl analog |
| Conditions | Computed/predicted values sourced from ChemSrc database entries; experimental validation not available for the target compound at the time of assessment. |
Why This Matters
The intermediate LogP value (2.84) positions the target compound closer to the optimal lipophilicity range for passive oral absorption (LogP 1–3), whereas the 3,4-dichloro analog (LogP 3.14) exceeds this range and the 4-chlorophenyl analog (LogP 2.67) may provide insufficient lipophilicity for certain target binding pockets, making the 4-chloro-3-fluorophenyl substitution pattern a strategically balanced choice for lead-like fragment construction.
